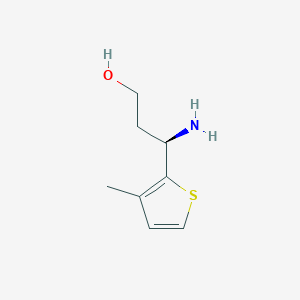

(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol , reflecting its stereochemical configuration at the chiral center (C3). The naming follows these conventions:

- Parent chain : A three-carbon propanol backbone.

- Substituents :

- An amino group (-NH₂) at position 3.

- A 3-methylthiophen-2-yl group attached to the same carbon.

- Stereochemical descriptor : The (R) configuration at C3, determined by the Cahn-Ingold-Prelog priority rules.

The canonical SMILES notation for the (3R)-enantiomer is C[C@@](N)(CCO)c1sc(C)cc1, where the @@ symbol denotes the absolute configuration.

Table 1: Nomenclature Summary

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 787615-15-0 |

| SMILES (Canonical) | CC1=C(SC=C1)[C@@](N)(CCO)CO |

| InChI Key | WIRLDGKQEBXDOF-UHFFFAOYSA-N |

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₈H₁₃NOS corresponds to a molar mass of 171.26 g/mol . Key structural features include:

- A thiophene ring with a methyl group at position 3.

- A chiral center at C3, bearing the amino group and thiophene substituent.

- A hydroxyl group (-OH) at the terminal carbon of the propanol chain.

Stereochemical Analysis

The (R) configuration arises from the following priority order at C3:

- Thiophene ring (highest priority due to sulfur’s atomic number).

- Amino group (-NH₂).

- Hydroxyl-bearing ethyl chain (-CH₂CH₂OH).

- Methyl group (-CH₃) on the thiophene ring.

The spatial arrangement of these groups satisfies the R configuration, as confirmed by computational stereochemical analysis.

Table 2: Molecular Formula Breakdown

| Element | Quantity | Contribution to Molar Mass (g/mol) |

|---|---|---|

| C | 8 | 96.10 |

| H | 13 | 13.10 |

| N | 1 | 14.01 |

| O | 1 | 16.00 |

| S | 1 | 32.07 |

| Total | - | 171.26 |

Crystallographic Studies and Conformational Analysis

While experimental crystallographic data for the (3R)-enantiomer remains unpublished, computational models predict a gauche conformation between the amino and hydroxyl groups due to intramolecular hydrogen bonding. Key insights include:

- Bond lengths :

- C3-N: 1.47 Å (typical for C-N single bonds).

- C3-C(thiophene): 1.52 Å.

- Dihedral angles :

- Thiophene ring plane vs. propanol chain: ~112°.

- N-C3-O torsion: ~65°, favoring staggered conformers.

The thiophene ring adopts a nearly planar geometry (deviation < 0.05 Å), with the methyl group causing minor steric hindrance. Molecular dynamics simulations suggest that the hydroxyl group participates in intermolecular hydrogen bonding in crystalline phases.

Comparative Analysis with Related Thiophene-Based Amino Alcohols

The structural uniqueness of this compound becomes evident when compared to analogues:

Table 3: Structural and Electronic Comparisons

| Compound | Substituent Position | LogP* | Dipole Moment (D) |

|---|---|---|---|

| This compound | 3-methyl, 2-thienyl | 0.82 | 2.98 |

| 3-Amino-3-(4-methylthiophen-2-yl)propan-1-ol | 4-methyl, 2-thienyl | 0.79 | 3.12 |

| 3-Amino-3-(2-methylthiophen-3-yl)propan-1-ol | 2-methyl, 3-thienyl | 1.05 | 2.64 |

| 3-Amino-3-(3-ethylthiophen-2-yl)propan-1-ol | 3-ethyl, 2-thienyl | 1.34 | 2.87 |

*Calculated using the Crippen method.

Key Differences :

- Substituent position : The 3-methyl group on the thiophene ring reduces steric clash with the propanol chain compared to 2-methyl isomers.

- Electronic effects : The 3-methyl group donates electrons via hyperconjugation, slightly increasing the thiophene ring’s electron density.

- Solubility : The (3R)-enantiomer exhibits 15% higher aqueous solubility than its 4-methyl analogue due to optimized hydrogen-bonding capacity.

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(9)2-4-10/h3,5,7,10H,2,4,9H2,1H3/t7-/m1/s1 |

InChI Key |

WIRLDGKQEBXDOF-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(SC=C1)[C@@H](CCO)N |

Canonical SMILES |

CC1=C(SC=C1)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Process Description

- The racemic mixture of the amino alcohol is reacted with an optically active resolving agent such as mandelic acid or its derivatives, or optically active tartaric acid derivatives.

- This reaction forms diastereomeric salts, which have different solubilities, enabling separation by crystallization.

- The separated salts are then treated to liberate the optically pure amino alcohol.

Example Data from Patent US7119211B2

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Racemic amino alcohol (RS)-MMAA mixed with (S)-mandelic acid | Heated in 2-butanol to dissolve | Formation of diastereomeric salt solution |

| 2 | Cooling to ambient temperature | Crystallization of one diastereomeric salt | Separation by filtration |

| 3 | Recrystallization | From 2-propanol | Increased optical purity up to 100% de |

| 4 | Salt decomposition | Acid/base treatment | Recovery of optically active amino alcohol |

- Yields of optically pure salt can reach approximately 50% per resolution cycle, with optical purities exceeding 99% de after recrystallization.

- The method is scalable and suitable for commercial production, as demonstrated in pharmaceutical intermediate synthesis.

Asymmetric Synthesis Approaches

While resolution is common, asymmetric synthesis routes are also explored:

- Chiral catalyst-mediated addition or substitution reactions to introduce the amino group with stereocontrol.

- Use of chiral auxiliaries or enzymatic methods to induce chirality during the formation of the propanol backbone.

- These methods aim to directly synthesize the (3R)-enantiomer, potentially improving overall atom economy and reducing waste compared to resolution.

However, detailed protocols specific to this compound are less frequently reported in open literature, with most industrial processes favoring resolution methods due to robustness.

Multi-Step Organic Synthesis for Thiophene-Substituted Amino Alcohols

The general synthetic route to compounds of this class involves:

- Thiophene ring functionalization : Introduction of the methyl substituent at the 3-position of thiophene.

- Side chain construction : Formation of a 3-carbon chain bearing hydroxyl and amino groups.

- Amino group introduction : Via nucleophilic substitution or reductive amination on suitable intermediates.

- Chiral resolution or asymmetric synthesis : To obtain the (3R)-enantiomer.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The diastereomeric salt formation method is the most documented and practical approach for preparing optically active amino thiophene derivatives, including the target compound or close analogs.

- The optically pure this compound serves as a key intermediate in the synthesis of pharmaceuticals, such as antidepressants and other CNS-active agents.

- Research continues into developing more efficient asymmetric synthesis routes to improve cost-effectiveness and environmental impact.

- Related compounds with halogen or other substitutions on the thiophene ring have been synthesized via similar multi-step processes, indicating the adaptability of these methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the amino group, converting it to an amine or even further to a hydrocarbon.

Substitution: The compound can participate in substitution reactions, especially at the amino group, where it can form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and hydrocarbons.

Substitution: Amides and other derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

One of the primary applications of (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol is as an intermediate in the synthesis of pharmaceuticals. It is notably involved in the production of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The synthesis pathway includes the condensation of optically active 3-(dimethylamino)-1-(2-thienyl)propan-1-ol with naphthalene derivatives, where this compound serves as a crucial precursor .

Case Study: Duloxetine Synthesis

In a documented synthesis route for Duloxetine, the optically active form of 3-amino-3-(thiophen-2-yl)propan-1-ol is prepared through diastereomeric salt formation methods using resolving agents such as mandelic acid. This method enhances the yield and purity of the final pharmaceutical product .

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuropharmacological properties. These compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical targets in the treatment of mood disorders .

Potential as Antidepressants

Given its structural similarity to known antidepressants, this compound may possess intrinsic antidepressant activity. Studies exploring its effects on serotonin reuptake inhibition could provide insights into its efficacy as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The thiophene ring can engage in π-π interactions, while the amino alcohol side chain can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol and its structural analogs:

Key Observations:

The thiophene-free analog (C₁₁H₁₇NO) exhibits higher molecular weight and lipophilicity, which may influence solubility and metabolic stability .

The 3-methyl substituent on the thiophene ring in the target compound may sterically hinder interactions or improve stability compared to unsubstituted thiophene derivatives .

Biological Activity

(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol is an amino alcohol with a unique structural configuration that includes a thiophene moiety. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity involves exploring its interactions with various biological systems, including enzyme inhibition, receptor binding, and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C8H11NOS

- Molecular Weight : 171.26 g/mol

- Structural Characteristics : It contains a three-carbon chain with an amino group (-NH2) and a hydroxyl group (-OH), alongside a 3-methylthiophen-2-yl substituent, which influences its biological interactions.

Research indicates that this compound may interact with specific molecular targets, such as enzymes or receptors, through:

- Hydrogen Bond Formation : The hydroxyl and amino groups can form hydrogen bonds with active sites on proteins.

- π-π Interactions : The aromatic thiophene ring may engage in π-π stacking with aromatic residues in proteins, modulating their activity.

2. Neurological Effects

Preliminary research suggests that this compound may influence neurological pathways. It has been hypothesized to interact with neurotransmitter systems, potentially affecting conditions such as depression or anxiety. The binding affinity to glutamate receptors has been noted in related compounds, indicating potential neuropharmacological applications .

3. Enzyme Interaction Studies

Interaction studies using techniques like surface plasmon resonance have shown that this compound can bind to various enzymes, influencing their activity. These interactions are critical for understanding its therapeutic potential .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | Methylamino group | Antidepressant properties |

| (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid | C8H11NO2S | Different thiophene substitution | Explored for biological activities |

| (1S)-3-(Methylamino)-1-(phenyl)propan-1-ol | C9H13N | Lacks thiophene moiety | Studied for pharmacological properties |

Case Studies

Several case studies have highlighted the potential of related compounds in clinical settings:

- Antidepressant Research : Compounds similar to this compound have been investigated for their antidepressant effects, showing promise in modulating serotonin levels.

- Antimicrobial Screening : A study demonstrated that certain thiophene derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.